2,3,4,5,6-Pentabromobenzyl alcohol CAS number
2,3,4,5,6-Pentabromobenzyl alcohol CAS number
An In-depth Technical Guide to 2,3,4,5,6-Pentabromobenzyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,4,5,6-Pentabromobenzyl alcohol, a significant organic compound in synthetic chemistry. We will delve into its fundamental properties, synthesis, potential applications, and critical safety protocols, grounded in authoritative data.
2,3,4,5,6-Pentabromobenzyl alcohol is a heavily halogenated aromatic alcohol. Its structure, characterized by a benzene ring fully substituted with bromine atoms except for the hydroxymethyl group, imparts unique chemical characteristics. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 79415-41-1 .[1][2][3][4]
This compound is generally described as an organic building block.[1] Its high molecular weight and bromine content are central to its physical properties and reactivity.
Physicochemical and Structural Data
The key properties of 2,3,4,5,6-Pentabromobenzyl alcohol are summarized in the table below. The high melting point is indicative of strong intermolecular forces, likely influenced by the numerous bromine atoms.
| Property | Value | Source |
| CAS Number | 79415-41-1 | [1][2][3] |
| Molecular Formula | C₇H₃Br₅O | [1][2][3] |
| Molecular Weight | 502.62 g/mol | [1][2][3] |
| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |
| Melting Point | 260 °C (decomposes) | [1] |
| Assay Purity | ≥97% | [1] |
| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [1][2] |
| SMILES String | OCc1c(Br)c(Br)c(Br)c(Br)c1Br | [1] |
Molecular Structure Diagram
The structural formula provides a clear visualization of the atomic arrangement.
Caption: Chemical structure of 2,3,4,5,6-Pentabromobenzyl alcohol.
Synthesis and Formation Pathways
While specific, detailed synthesis protocols for 2,3,4,5,6-Pentabromobenzyl alcohol are not widely published in academic literature, its formation is noted as a result of the hydrolysis of polymeric brominated flame retardants, such as FR-1025.[1] This pathway is significant from an environmental and materials science perspective, as it describes the generation of a smaller molecule from a larger polymer.
Formation via Hydrolysis
The breakdown of brominated flame retardants is a key source of this compound. The process can be conceptualized as the cleavage of ether linkages within the polymer backbone, releasing the pentabromobenzyl alcohol units.
Caption: Formation of Pentabromobenzyl alcohol from polymeric precursors.
Applications and Relevance in Research
Role as an Organic Building Block
The primary utility of 2,3,4,5,6-Pentabromobenzyl alcohol is as a synthon or organic building block.[1] Its functional groups—the hydroxyl (-OH) and the five bromo (-Br) substituents—offer multiple sites for chemical modification. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), while the bromine atoms, though generally unreactive on an aromatic ring, can participate in certain cross-coupling reactions under specific catalytic conditions.
Relevance to Flame Retardants
This compound is used in the synthesis of precursor flame-suppressing polymers.[5] Its high bromine content makes it an effective radical trap in combustion processes, which is the fundamental mechanism of many halogenated flame retardants.
Potential in Drug Development
Direct applications of 2,3,4,5,6-Pentabromobenzyl alcohol in drug development are not documented. However, halogenated organic molecules are a cornerstone of medicinal chemistry. Stable isotope-labeled versions of related compounds, like Benzyl alcohol-¹³C, are used to trace metabolic pathways and in pharmacokinetic studies.[6] The heavily brominated structure of pentabromobenzyl alcohol could be of interest for creating dense, radio-opaque materials or as a fragment for developing novel therapeutic agents where high lipophilicity and specific steric bulk are desired.
Analytical Characterization
Confirming the identity and purity of 2,3,4,5,6-Pentabromobenzyl alcohol relies on standard analytical techniques. Available data indicates that the compound has been characterized by various spectrometric methods.[2]
| Analytical Technique | Purpose | Reference |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., O-H and C-Br bonds). | [2] |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. | [2] |
| Raman Spectroscopy | Provides complementary vibrational data to IR. | [2] |
Safety, Handling, and Storage
As a laboratory chemical, 2,3,4,5,6-Pentabromobenzyl alcohol is classified as hazardous and requires careful handling.[7]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides the following classifications for this chemical:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][7]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][7]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][7]
The signal word associated with these hazards is "Warning".[1][2][7]
Recommended Safety Protocols
A rigorous safety protocol is mandatory when handling this compound. The following workflow outlines the essential steps for safe use, from preparation to disposal.
Caption: Recommended workflow for safe handling of Pentabromobenzyl alcohol.
-
Precautionary Statements (P-codes) : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
-
Storage : The compound should be stored in a class of combustible solids (Storage Class 11).[1] It is essential to keep the container tightly closed and in a dry, well-ventilated place.
References
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2,3,4,5,6-Pentabromobenzyl alcohol. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of 2,3,4,5,6-Pentabromobenzyl alcohol, n-butyl ether. Cheméo. [Link]
-
2,3,4,5,6-Pentabromobenzyl alcohol, 2-methylpropyl ether. NIST WebBook. [Link]
-
Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. ResearchGate. [Link]
- CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol.
-
Applications in drug development. European Pharmaceutical Review. [Link]
-
2,3,4,5,6-Pentafluorobenzyl Alcohol. PubChem, National Center for Biotechnology Information. [Link]
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